Cas no 1339880-71-5 (2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine)
2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridinemethanamine, α-methyl-N-(2-methylcyclopentyl)-
- 2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine
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- Inchi: 1S/C13H20N2/c1-10-4-3-5-13(10)15-11(2)12-6-8-14-9-7-12/h6-11,13,15H,3-5H2,1-2H3
- InChI Key: VPZUXEKLIDPWPP-UHFFFAOYSA-N
- SMILES: N(C1CCCC1C)C(C1=CC=NC=C1)C
2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-161208-0.05g |
2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine |
1339880-71-5 | 0.05g |
$768.0 | 2023-05-26 | ||
| Enamine | EN300-161208-0.1g |
2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine |
1339880-71-5 | 0.1g |
$804.0 | 2023-05-26 | ||
| Enamine | EN300-161208-0.25g |
2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine |
1339880-71-5 | 0.25g |
$840.0 | 2023-05-26 | ||
| Enamine | EN300-161208-0.5g |
2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine |
1339880-71-5 | 0.5g |
$877.0 | 2023-05-26 | ||
| Enamine | EN300-161208-1.0g |
2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine |
1339880-71-5 | 1g |
$914.0 | 2023-05-26 | ||
| Enamine | EN300-161208-2.5g |
2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine |
1339880-71-5 | 2.5g |
$1791.0 | 2023-05-26 | ||
| Enamine | EN300-161208-5.0g |
2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine |
1339880-71-5 | 5g |
$2650.0 | 2023-05-26 | ||
| Enamine | EN300-161208-10.0g |
2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine |
1339880-71-5 | 10g |
$3929.0 | 2023-05-26 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18276-100MG |
2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine |
1339880-71-5 | 95% | 100MG |
¥ 990.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18276-250MG |
2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine |
1339880-71-5 | 95% | 250MG |
¥ 1,584.00 | 2023-03-31 |
2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine Suppliers
2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine
Research Brief on 2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine (CAS: 1339880-71-5): Recent Advances and Applications
The compound 2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine (CAS: 1339880-71-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, pharmacological properties, and emerging roles in drug discovery.
Recent studies have highlighted the structural uniqueness of 2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine, which combines a cyclopentylamine core with a pyridinyl ethyl substituent. This hybrid structure has been shown to exhibit selective binding to specific neurotransmitter receptors, particularly those involved in neurological disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent activity as a modulator of the serotonin receptor subtype 5-HT2A, suggesting potential applications in treating mood disorders and schizophrenia.
In terms of synthetic approaches, novel catalytic methods have been developed to improve the yield and enantioselectivity of 1339880-71-5. A recent breakthrough by researchers at MIT employed asymmetric hydrogenation using chiral iridium catalysts, achieving >95% enantiomeric excess (ee) for the (R)-enantiomer, which shows superior biological activity. This advancement addresses previous challenges in stereocontrol during the cyclopentylamine formation step.
Pharmacokinetic studies of 2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine reveal favorable blood-brain barrier penetration, with a logP value of 2.1 ± 0.3 and >80% plasma protein binding. Preclinical trials in rodent models have shown promising results in reducing anxiety-like behaviors at doses of 5-10 mg/kg without significant sedative effects. However, species differences in metabolism (notably faster clearance in primates) highlight the need for further optimization before human trials.
The compound's mechanism of action appears to involve allosteric modulation rather than direct receptor agonism, as evidenced by electrophysiology studies showing potentiation of endogenous serotonin signaling without receptor internalization. This unique property may translate to reduced side effects compared to classical agonists. Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters have identified the 2-methyl group and pyridine nitrogen as critical for binding affinity, while modifications to the cyclopentyl ring affect metabolic stability.
Emerging applications extend beyond neuroscience, with recent findings suggesting immunomodulatory effects through inhibition of the NLRP3 inflammasome. This dual functionality makes 1339880-71-5 an attractive scaffold for multifactorial diseases like Parkinson's disease, where both neuroprotection and anti-inflammatory actions are desired. Several pharmaceutical companies have included derivatives of this compound in their neurodegenerative disease pipelines.
In conclusion, 2-methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine represents a versatile lead compound with demonstrated efficacy in multiple disease models. Ongoing research focuses on improving its metabolic stability and selectivity profile while exploring novel indications. The compound's progress exemplifies the convergence of medicinal chemistry and systems pharmacology in modern drug discovery.
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